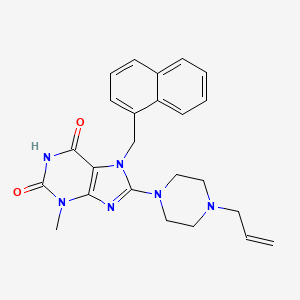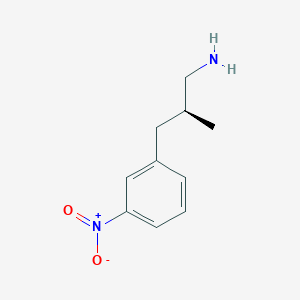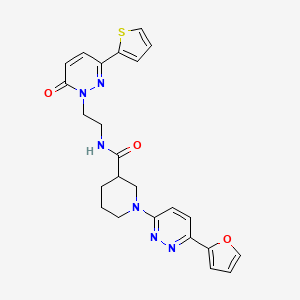![molecular formula C16H16N4O3S B2822189 methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 850911-73-8](/img/structure/B2822189.png)
methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of such compounds can vary widely depending on the presence of functional groups and the reaction conditions. Pyrazolo[3,4-d]pyrimidines, for example, have been studied for their potential biological activities .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate and similar compounds have been explored in synthesis and cyclization reactions, showing potent effects on increasing the reactivity of cellobiase, which is significant in chemical and enzymatic processes (Abd & Gawaad, 2008).
Antioxidant Activity
- A study involving 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a closely related compound, demonstrated the synthesis of various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds exhibited antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Anticancer and Radioprotective Activities
- Various structural analogs of this compound have been synthesized and tested for in vitro anticancer activity against Ehrlich ascites carcinoma cells, with some compounds showing significant activity. Additionally, certain compounds exhibited radioprotective activities in vivo (Ghorab et al., 2009).
Antimicrobial Activity
- Pyrazolo[3,4-d]pyrimidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showing potential as antimicrobial agents (Sarvaiya et al., 2019).
Inhibition of Enzymes
- Pyrazolo[3,4-d]pyrimidin-4-ones, structurally related to this compound, have been shown to inhibit adenosine deaminase from bovine spleen, with some derivatives exhibiting nanomolar/subnanomolar inhibitory activity. This suggests potential therapeutic applications in modulating enzyme activity (La Motta et al., 2009).
Antihypertensive Properties
- Related compounds have been explored for their potential as non-peptide angiotensin II receptor antagonists, which could be significant in treating hypertension and related cardiovascular diseases (Destro & Soave, 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-12(15(22)23-2)24-16-18-13-11(14(21)19-16)9-17-20(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFCCNJYVVJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)


![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2822115.png)
![4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2822118.png)
![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2822120.png)



![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)
![N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2822130.png)
